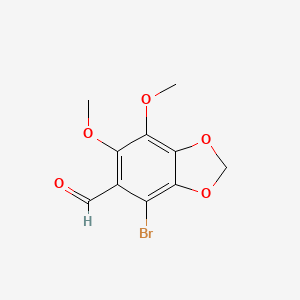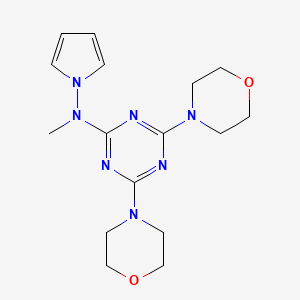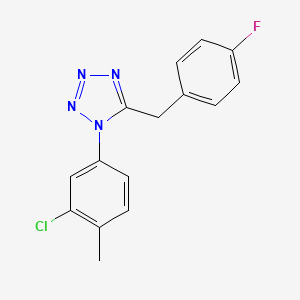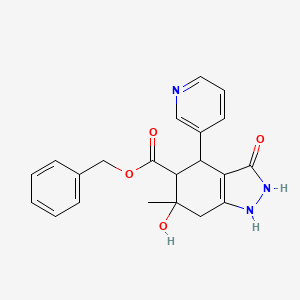![molecular formula C19H13FO5 B11057914 methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11057914.png)
methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to an oxygen-containing pyran ring. This particular compound is characterized by the presence of a fluorophenyl group, a furochromene core, and a carboxylate ester functional group. Chromenes and their derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step reactions. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable chromene precursor under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furochromene core. The final step involves esterification to introduce the carboxylate ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound’s pharmacological properties, such as anti-inflammatory and anticancer activities, make it a candidate for drug development. Researchers are exploring its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate: This compound shares a similar chromene core but has different substituents, leading to distinct chemical and biological properties.
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: Another related compound with a fluorine substituent, but lacking the furochromene structure.
Uniqueness
Methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its combination of a fluorophenyl group and a furochromene core This structural arrangement imparts specific chemical reactivity and biological activity, distinguishing it from other chromene derivatives
Properties
Molecular Formula |
C19H13FO5 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C19H13FO5/c1-23-19(22)17-14(10-6-8-11(20)9-7-10)15-16(25-17)12-4-2-3-5-13(12)24-18(15)21/h2-9,14,17H,1H3 |
InChI Key |
DYLASHWOMLOUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057836.png)
![3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-(4-hydroxy-3-methoxyphenyl)-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057838.png)

![3-Tert-butyl-5-[3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-pyrazole](/img/structure/B11057853.png)
![7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11057858.png)
![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11057868.png)
![2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11057870.png)
![1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11057881.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)-](/img/structure/B11057885.png)


![Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11057911.png)
![N1N3-Bis(2-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-13-dicarboxamide](/img/structure/B11057916.png)

